molecular formula C9H8FN3 B2781274 4-(2-fluorophenyl)-1H-pyrazol-3-amine CAS No. 186195-72-2

4-(2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B2781274
CAS No.: 186195-72-2
M. Wt: 177.182
InChI Key: QZQYBOGZFCTUOO-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-(2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl group and exhibit similar biological activities.

    Pyrazole derivatives: Other pyrazole compounds with different substituents may have comparable chemical properties and applications.

Uniqueness

4-(2-fluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(2-fluorophenyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications in medicinal chemistry. The compound's structure, featuring a fluorophenyl group, enhances its reactivity and binding affinity to biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C9_{9}H8_{8}FN3_{3}. Its structure includes:

  • A pyrazole ring (five-membered ring with two nitrogen atoms)
  • A 2-fluorophenyl substituent at the para position
  • An amine functional group at the 3-position

This arrangement contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Reference
MCF73.79
NCI-H46042.30
A54926.00

The fluorophenyl group is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The mechanism often involves inhibition of key inflammatory pathways and enzymes.

Compound IC50_{50} (µM) Activity
Pyrazole Derivative 160.56Anti-inflammatory
Pyrazole Derivative 257.24Anti-inflammatory

These compounds have shown comparable activity to standard anti-inflammatory drugs like diclofenac sodium .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This binding alters their activity, leading to various biological effects. The presence of the fluorine atom in the phenyl group enhances the compound's binding affinity, which is crucial for its therapeutic potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrazole Ring : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of the fluorophenyl group through electrophilic aromatic substitution or nucleophilic substitution methods.

Optimizing these reactions can lead to higher yields and purities suitable for biological testing .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in preclinical models:

  • Study on Anticancer Activity : A series of derivatives were tested against MCF7 and NCI-H460 cell lines, showing promising results with IC50_{50} values indicating significant cytotoxicity .
  • Inflammation Model : In vivo studies demonstrated reduced inflammation in animal models treated with pyrazole derivatives, supporting their potential use as anti-inflammatory agents .

Properties

IUPAC Name

4-(2-fluorophenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQYBOGZFCTUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NN=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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